molecular formula C14H13F3N2O5S2 B2820346 [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-49-3

[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate

Cat. No. B2820346
CAS RN: 338794-49-3
M. Wt: 410.38
InChI Key: OCDJRIIDIRPGTB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamoyl group, a thiophenyl group, and a trifluoromethoxy group attached to a phenyl ring. These groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups. The presence of the carbamoyl group, thiophenyl group, and trifluoromethoxy group could potentially affect the compound’s reactivity and stability .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbamoyl group can participate in hydrolysis reactions, and the thiophenyl group can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and make it more resistant to metabolism if it were used as a drug .

Scientific Research Applications

Environmental and Biochemical Impact of Related Compounds

Compounds with structural or functional similarities to [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate often play significant roles in environmental science and biochemical research. For example, triclosan, a synthetic antibacterial agent, showcases the environmental persistence and potential toxicity of certain organohalogen compounds, shedding light on the environmental fate and bioaccumulation concerns associated with similar chemical structures (Bedoux et al., 2012).

Antioxidant Properties of Phenolic Compounds

Phenolic compounds, including natural polyphenols like thymol, have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. These studies contribute to our understanding of how synthetic phenolic compounds might be used to harness these beneficial effects. Thymol, for instance, is a phenolic compound known for its potent antioxidant and antimicrobial activities, which could parallel the potential applications of synthetic phenolic sulfamates in biomedical research (Nagoor Meeran et al., 2017).

Research on Synthetic Phenolic Antioxidants

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) provide a framework for understanding the ecological and health impacts of a wide range of synthetic compounds, including potential research applications and safety considerations of compounds like this compound. Studies on SPAs such as BHT (butylated hydroxytoluene) and DBP (dibutyl phthalate) highlight the importance of assessing the environmental fate and potential health risks associated with the use of synthetic antioxidants in various industrial and consumer products (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising properties, it could be further studied for potential applications in various fields such as medicine or materials science .

properties

IUPAC Name

[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5S2/c1-19(2)26(21,22)24-11-7-8-25-12(11)13(20)18-9-3-5-10(6-4-9)23-14(15,16)17/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDJRIIDIRPGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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